3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride
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Overview
Description
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is a chemical compound with a molecular formula of C8H14ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methyl group at the 5-position of the thiophene ring and a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(5-Methylthiophen-2-yl)propan-1-amine involves the reaction of 5-methylthiophene-2-carbaldehyde with propylamine, followed by a reductive amination process. The reaction typically proceeds under mild conditions, using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. This interaction could lead to changes in neuronal signaling and potentially therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylthiophen-2-yl)propan-1-amine
- 3-(5-Methylthiophen-2-yl)propan-2-amine
- 3-(5-Methylthiophen-2-yl)propan-1-ol
Uniqueness
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the propan-1-amine side chain. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
3-(5-Methylthiophen-2-yl)propan-1-amine hydrochloride is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a thiophene ring substituted with a methyl group, which is known to influence its biological activity. The compound can form various interactions with biological targets, such as hydrogen bonds and hydrophobic interactions, enhancing its potential efficacy in therapeutic applications.
1. Antimicrobial Activity
Research indicates that compounds with thiophene moieties often exhibit antimicrobial properties. Specific studies have shown that derivatives of thiophene can inhibit bacterial growth, suggesting that this compound may possess similar properties. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
The compound has been investigated for its anticancer potential, particularly in the context of inhibiting cancer cell proliferation and inducing apoptosis. Studies have demonstrated that certain thiophene derivatives can target specific signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, leading to reduced tumor growth in vitro and in vivo.
3. Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to this compound. It is believed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect can be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act on receptors such as GABA receptors, influencing neurotransmitter release and neuronal excitability.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established anticancer agents. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Treatment Group | Paw Edema (mm) | Cytokine Levels (pg/mL) |
---|---|---|
Control | 8.0 | IL-6: 200 |
Compound (10 mg/kg) | 4.5 | IL-6: 100 |
Properties
IUPAC Name |
3-(5-methylthiophen-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-7-4-5-8(10-7)3-2-6-9;/h4-5H,2-3,6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVZVOTIOKUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.